2,4-Dihydroxypyrimidine-5-carboxylic acid, also known as Uracil-5-carboxylic acid or isoorotic acid, is a pyrimidine derivative distinguished by a carboxyl group at the C5 position of the uracil ring[1][2]. This functional group is the primary differentiator from its parent compound, uracil, and its structural isomer, orotic acid (uracil-6-carboxylic acid)[3]. Its principal value in procurement decisions lies in its utility as a specialized synthetic precursor for creating modified nucleosides and as a specific modulator of enzymes involved in pyrimidine metabolism, such as thymidine phosphorylase[4][5]. The presence and position of the carboxylic acid group provide a reactive handle for chemical modifications that are not possible with simpler pyrimidines, making it a critical starting material for specific synthetic pathways[4][6].
Substituting 2,4-Dihydroxypyrimidine-5-carboxylic acid with simpler analogs is often unviable due to the specific reactivity and steric profile conferred by the C5-carboxyl group. Unlike uracil, which lacks a functional group at this position, the carboxylic acid serves as an essential reactive handle for synthesizing a wide range of C5-substituted derivatives, including esters and amides, via standard coupling chemistry (e.g., using carbodiimides like DCC or CDI)[4]. This functionality is critical for building complex nucleoside analogs. Furthermore, its isomer, orotic acid (uracil-6-carboxylic acid), differs significantly in its biochemical role and synthetic utility due to the altered electronic and steric environment of the carboxyl group at the C6 position[3][7]. This positional difference dictates substrate specificity in enzymatic reactions and alters the chemical reactivity of the pyrimidine ring, making the two isomers non-interchangeable for most synthetic and biological applications.
The carboxylic acid at the C5 position provides a unique and essential reactive site for elaboration into more complex structures. Standard peptide coupling and esterification reagents, such as 1,1'-carbonyldiimidazole (CDI) and N,N'-dicyclohexylcarbodiimide (DCC), can be used to directly convert the acid into a wide range of amides and esters[4]. For example, reaction with CDI in DMF followed by the addition of an amino acid readily forms the corresponding C5-amide derivative. Similarly, DCC-mediated coupling with various alcohols produces C5-esters with yields reported between 24-48%[4][5]. The parent compound, uracil, lacks this C5 functional group and cannot undergo these direct, high-value transformations, requiring more complex, multi-step synthetic routes to achieve similar C5-functionalization.
| Evidence Dimension | Synthetic Accessibility to C5-Derivatives |
| Target Compound Data | Directly convertible to C5-amides and C5-esters using standard coupling agents (e.g., CDI, DCC)[4]. |
| Comparator Or Baseline | Uracil (CAS 66-22-8): Lacks a C5 carboxyl group and cannot be directly functionalized at this position via coupling reactions. |
| Quantified Difference | Enables single-step access to a class of derivatives inaccessible from uracil in a comparable process. |
| Conditions | Amide synthesis via CDI activation in DMF at room temperature; Ester synthesis via DCC/DMAP coupling in DMF[4]. |
For researchers synthesizing libraries of modified nucleosides or pyrimidine-based drugs, this compound provides the most direct and efficient synthetic route to C5-amide and C5-ester analogs.
Unlike many other uracil derivatives, esters of uracil-5-carboxylic acid are recognized as substrates by thymidine phosphorylase (TP). This enzyme can catalyze the transfer of the modified base to a sugar moiety, providing a direct chemoenzymatic route to novel nucleosides[4][5]. Specifically, methyl, ethyl, propyl, butyl, and other esters of the target compound have been demonstrated to be effective substrates for TP-mediated synthesis[4]. This enzymatic compatibility is a key differentiator from compounds that are either inhibitors or not recognized by TP, offering a milder and often more selective alternative to purely chemical glycosylation methods. This pathway is central to the production of nucleoside analogs used in antiviral and anticancer research[8].
| Evidence Dimension | Substrate for Thymidine Phosphorylase (TP) |
| Target Compound Data | Ester derivatives are confirmed substrates, enabling enzymatic synthesis of novel nucleosides[4]. |
| Comparator Or Baseline | General synthetic precursors: Many modified pyrimidines are not substrates for TP, requiring purely chemical and often less selective synthesis routes. |
| Quantified Difference | Provides access to an enzymatic synthesis pathway, which is often more efficient and selective than traditional chemical methods. |
| Conditions | Biocatalytic reaction mediated by thymidine phosphorylase[4]. |
This compound is the precursor of choice for research groups aiming to leverage enzymatic synthesis for the creation of novel 5-substituted nucleoside libraries, a critical process in drug discovery.
The carboxylic acid group, in conjunction with the nitrogen and oxygen atoms of the pyrimidine ring, allows 2,4-Dihydroxypyrimidine-5-carboxylic acid to act as a versatile linker in coordination chemistry. It can be assembled with various metal ions to form structures ranging from 1D chains to 3D frameworks[9]. In contrast, uracil lacks the carboxylic acid moiety and typically forms simpler metal complexes through its nitrogen or oxygen atoms, without the ability to generate the extended, porous structures characteristic of MOFs[10]. This capability makes the target compound a specific choice for materials scientists developing novel porous materials for applications like gas sorption.
| Evidence Dimension | Ability to form Metal-Organic Frameworks (MOFs) |
| Target Compound Data | Demonstrated to form 1D, 2D, and 3D coordination polymers and frameworks with various metal ions[9]. |
| Comparator Or Baseline | Uracil (CAS 66-22-8): Forms simple bidentate complexes with metals but does not possess the linker functionality required for building extended MOF structures[10]. |
| Quantified Difference | Possesses MOF-building capability absent in the parent uracil molecule. |
| Conditions | Solvothermal or solution-based synthesis with metal salts[9]. |
For researchers in materials science and crystal engineering, this compound is a necessary building block for creating specific classes of pyrimidine-based MOFs, a task for which uracil is unsuitable.
Based on its unique C5-carboxyl reactive handle, this compound is the logical starting material for medicinal chemistry programs focused on synthesizing libraries of 5-ester and 5-amide uracil analogs. Its direct reactivity with common coupling reagents streamlines the production of diverse derivatives for screening as potential antiviral or anticancer agents[4].
The demonstrated ability of its ester derivatives to act as substrates for thymidine phosphorylase makes this compound a key procurement choice for projects employing biocatalysis. This approach allows for the efficient and selective synthesis of modified nucleosides that are difficult to obtain through purely chemical methods, facilitating research in virology and oncology[4][5].
As a multifunctional linker, this compound is specifically suited for the design and synthesis of novel MOFs. Its procurement is justified for materials science research aimed at creating porous crystalline materials with potential applications in gas storage, separation, or catalysis, where the specific geometry and functionality of the pyrimidine core are desired[9].